5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers such as its CAS Registry Number. It might also include information on the compound’s occurrence or synthesis, its uses, and any notable properties .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, the conditions under which these reactions occur, and the yield of the final product .Molecular Structure Analysis
This analysis would involve determining the compound’s molecular structure, often using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds, including derivatives related to the specified chemical structure. These compounds are prepared using various synthetic routes, leading to the creation of molecules with potential COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The research involves complex reactions to develop new chemical entities, demonstrating the compound's role as a precursor or structural motif in creating pharmacologically active molecules Abu‐Hashem et al., 2020.
Biological Activity
Cytotoxicity and Anticancer Potential
Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and derived pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of pyrazolopyrimidine derivatives in cancer research. This study highlights the potential of such compounds in developing anticancer agents Hassan et al., 2014.
Antimicrobial and Antifungal Activity
Novel benzothiazole pyrimidine derivatives were synthesized and assessed for their antibacterial and antifungal activities. Maddila et al. (2016) reported that these derivatives exhibited significant in vitro activity against various bacterial and fungal strains, surpassing standard drugs in some cases. Such findings suggest the compound's utility in developing new antimicrobial agents Maddila et al., 2016.
Anti-Inflammatory, Analgesic, and Antipyretic Activities
The study by Antre et al. (2011) focused on synthesizing pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. This research indicates the compound's significance in designing new therapeutic agents with potential benefits in treating inflammation, pain, and fever Antre et al., 2011.
Safety And Hazards
properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-6-5-7-18(24)12-17)27(22(21)29)13-16-8-10-19(30-3)11-9-16/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOJMBQSTVEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one |
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